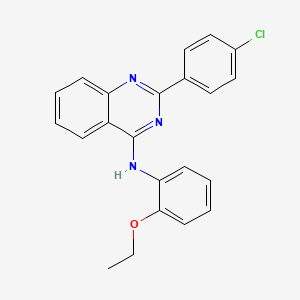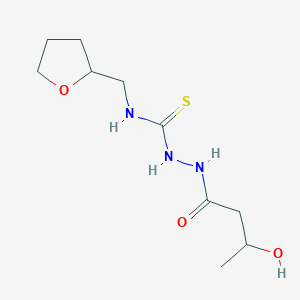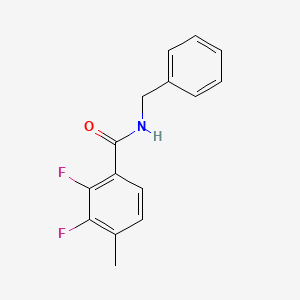![molecular formula C25H28N2O3S B4857309 4-[benzyl(methylsulfonyl)amino]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B4857309.png)
4-[benzyl(methylsulfonyl)amino]-N-(2-isopropyl-6-methylphenyl)benzamide
Übersicht
Beschreibung
4-[benzyl(methylsulfonyl)amino]-N-(2-isopropyl-6-methylphenyl)benzamide, also known as BMS-911543, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of N-phenyl benzamides and has been found to have promising results in preclinical studies. The purpose of
Wirkmechanismus
4-[benzyl(methylsulfonyl)amino]-N-(2-isopropyl-6-methylphenyl)benzamide acts as a competitive inhibitor of the JAK family of enzymes, specifically JAK1 and JAK2. By binding to the ATP-binding site of the enzyme, this compound prevents the phosphorylation of downstream signaling molecules, which ultimately leads to the inhibition of cytokine signaling and immune response. This mechanism of action has been found to be effective in reducing inflammation and suppressing the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects in preclinical studies. In animal models of rheumatoid arthritis, this compound has been shown to reduce inflammation and joint damage. In preclinical studies of cancer, this compound has been found to inhibit the growth and proliferation of cancer cells, as well as enhance the effectiveness of chemotherapy drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-[benzyl(methylsulfonyl)amino]-N-(2-isopropyl-6-methylphenyl)benzamide is its high potency and specificity for JAK1 and JAK2 enzymes, which makes it a promising candidate for therapeutic applications. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans.
Zukünftige Richtungen
There are several future directions for the study of 4-[benzyl(methylsulfonyl)amino]-N-(2-isopropyl-6-methylphenyl)benzamide. One potential area of research is the development of more water-soluble analogs of this compound, which could improve its in vivo efficacy. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various autoimmune and inflammatory diseases, as well as in cancer therapy. Finally, the development of combination therapies that incorporate this compound with other drugs could enhance its therapeutic potential and reduce the risk of drug resistance.
Wissenschaftliche Forschungsanwendungen
4-[benzyl(methylsulfonyl)amino]-N-(2-isopropyl-6-methylphenyl)benzamide has been studied extensively for its potential therapeutic applications. It has been found to be a potent inhibitor of the Janus kinase (JAK) family of enzymes, which play a crucial role in cytokine signaling and immune response. The inhibition of JAK enzymes has been shown to have therapeutic benefits in various autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has also been studied for its potential use in cancer therapy, as JAK enzymes have been found to be involved in the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-(2-methyl-6-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-18(2)23-12-8-9-19(3)24(23)26-25(28)21-13-15-22(16-14-21)27(31(4,29)30)17-20-10-6-5-7-11-20/h5-16,18H,17H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYVNFRJPZBGSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(5-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4857240.png)
![N-(2-(4-ethoxyphenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-3,4-dimethoxybenzamide](/img/structure/B4857242.png)


![methyl N-[(4-ethylphenyl)sulfonyl]glycinate](/img/structure/B4857260.png)
![ethyl N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate](/img/structure/B4857271.png)
![2-({[(4-methoxybenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4857278.png)

![N-{[(4-methoxy-3-nitrophenyl)amino]carbonothioyl}-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4857299.png)
![N-(6-benzyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4857308.png)
![isopropyl 4-(4-tert-butylphenyl)-2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4857312.png)
![2-{[4-(benzyloxy)-3-chlorobenzyl]amino}butan-1-ol hydrochloride](/img/structure/B4857317.png)
![N-{2-[(4-butoxybenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4857325.png)